![molecular formula C17H15NO2 B1360534 4'-Cyano-3-(4-methoxyphenyl)propiophenone CAS No. 898775-60-5](/img/structure/B1360534.png)
4'-Cyano-3-(4-methoxyphenyl)propiophenone
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Description
4-Cyano-3-(4-methoxyphenyl)propiophenone, also known as 4-CN-MOPP, is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid that has a melting point of 129°C and a boiling point of 260°C. 4-CN-MOPP has a molecular weight of 256.2 g/mol and is soluble in water, ethanol, and ethyl acetate. 4-CN-MOPP is a photosensitive compound and is also known to be an inhibitor of the enzyme tyrosinase.
Scientific Research Applications
Optical Properties and Molecular Interactions
- The mechanofluorochromic properties of derivatives like 4'-Cyano-3-(4-methoxyphenyl)propiophenone are influenced by distinct face-to-face stacking modes, which affect their optical properties and interactions. This impacts their fluorescence switching and molecular interactions (Qing‐bao Song et al., 2015).
Corrosion Inhibition
- Compounds like this compound have been studied for their effectiveness as corrosion inhibitors. Their impact on copper in acidic solutions and their adsorption behavior on metallic surfaces are areas of research interest (Ahmed Abu-Rayyan et al., 2022).
Polymer Synthesis
- Research into novel copolymers involves the use of derivatives including this compound. These studies focus on polymerization processes and the properties of the resulting materials, which have potential applications in various fields (G. Kharas et al., 2016).
Photocatalysis
- The photocatalytic behavior of biphenyl derivatives, such as those related to this compound, has been studied in relation to their interaction with surfaces like TiO2. This research provides insights into the mechanisms of photocatalytic reactions (T. Tachikawa et al., 2004).
Medicinal Chemistry
- In medicinal chemistry, compounds like this compound are analyzed for their structural, spectral, and electronic properties. Such studies are important for understanding their potential as drug candidates, particularly in areas like cancer and malaria treatment (R. H. et al., 2021).
properties
IUPAC Name |
4-[3-(4-methoxyphenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-16-9-4-13(5-10-16)6-11-17(19)15-7-2-14(12-18)3-8-15/h2-5,7-10H,6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVCCKOGDQGICK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644263 |
Source
|
Record name | 4-[3-(4-Methoxyphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898775-60-5 |
Source
|
Record name | 4-[3-(4-Methoxyphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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